molecular formula C8H11NO8 B12291228 D-Aspartic acid, N-[(1S)-1,2-dicarboxyethyl]-, rel-

D-Aspartic acid, N-[(1S)-1,2-dicarboxyethyl]-, rel-

Cat. No.: B12291228
M. Wt: 249.17 g/mol
InChI Key: PQHYOGIRXOKOEJ-ZXZARUISSA-N
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Description

D-Aspartic acid, N-[(1S)-1,2-dicarboxyethyl]-, rel- is a derivative of aspartic acid, an amino acid that plays a crucial role in the biosynthesis of proteins

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Aspartic acid, N-[(1S)-1,2-dicarboxyethyl]-, rel- typically involves the reaction of maleic anhydride with ammonia and sodium hydroxide. This reaction produces iminodisuccinic acid, which is then further processed to obtain the desired compound . The reaction conditions often include elevated temperatures and controlled pH levels to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities. The process includes stringent quality control measures to ensure the compound’s purity and consistency. The production capacity can range from kilograms to metric tons, depending on the demand and application.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or alkaline conditions, breaking the amide bond to release carboxylic acids. For example, acidic hydrolysis (e.g., 6 N HCl) converts the amide into α-oxaloacetate and ammonia, while alkaline hydrolysis (pH 8–10) generates carboxylate salts . The dicarboxyethyl moiety remains intact unless subjected to prolonged degradation.

Condition Products Citations
Acidic (HCl, 37°C)α-Oxaloacetate, NH₃
Alkaline (pH 8–10)Carboxylate salts

Stereochemical Degradation

The compound exists as a racemic mixture of three stereoisomers: (R,R)-, (R,S)-, and (S,S)-iminodisuccinate. Enzymatic degradation by D-aspartate oxidase (DDO) or D-aspartate racemase converts these stereoisomers into metabolites like D-aspartic acid or L-aspartic acid . For example:

  • (R,R)- and (R,S)-isomers degrade to D-aspartic acid and fumaric acid.

  • (S,S)-isomer yields L-aspartic acid and fumaric acid.

Stereoisomer Enzymatic Degradation Products
(R,R)DDO/D-aspartate racemaseD-Aspartic acid, fumaric acid
(S,S)DDO/D-aspartate racemaseL-Aspartic acid, fumaric acid

Complexation and Chelation

The compound’s four carboxylic acid groups enable it to act as a chelating agent for metal ions. Functionalization studies with zeolite NaP1 demonstrate its ability to form stable complexes with metal ions via carboxylate groups, as evidenced by FTIR shifts in C=O stretching vibrations (1600–1700 cm⁻¹) . This property is exploited in industrial applications for metal ion sorption.

Stability and Degradation

The tetrasodium salt form of the compound (C₈H₁₁NO₈·4Na) exhibits stability in commercial formulations like Baypure CX 100 Solid , containing >65% active compound and minimal byproducts (e.g., fumarate, malate) . Degradation is influenced by pH and temperature:

  • High pH : Promotes hydrolysis to carboxylate salts.

  • High temperature : Accelerates decomposition into simpler acids (e.g., malic acid, aspartic acid) .

Analytical Reactions

Detection methods include:

  • Colorimetric assays (e.g., 2,4-dinitrophenylhydrazine for α-oxaloacetate) .

  • Spectroscopic analysis :

    • IR : Major peaks at 3422 cm⁻¹ (OH), 1577 cm⁻¹ (C=O) .

    • NMR : Proton and carbon signals for carboxylate groups .

Scientific Research Applications

Neurobiological Applications

Mechanisms in Neurotransmission

D-Aspartic acid plays a crucial role in neurotransmission by acting as an agonist at N-methyl-D-aspartate (NMDA) receptors. Research indicates that D-Asp enhances NMDA receptor activity, which is pivotal for synaptic plasticity and cognitive functions such as learning and memory. Studies have demonstrated that increased levels of D-Asp can lead to enhanced long-term potentiation (LTP) in the hippocampus, a mechanism underlying memory formation .

Cognitive Enhancements

Animal studies have shown that D-Asp supplementation can improve spatial learning and memory performance. For instance, experiments using the Morris water maze test revealed that D-Asp-treated mice exhibited better navigation skills compared to control groups . Additionally, functional magnetic resonance imaging (fMRI) studies indicated that D-Asp triggers increased metabolic activity in cortical and hippocampal regions, further supporting its role in enhancing cognitive functions .

Endocrinological Applications

Role in Testosterone Regulation

D-Aspartic acid has been implicated in the regulation of testosterone synthesis. It has been shown to stimulate the release of gonadotropin-releasing hormone (GnRH), which subsequently enhances luteinizing hormone (LH) secretion from the pituitary gland. This cascade effect promotes testosterone production in Leydig cells .

Clinical Studies on Testosterone Levels

A systematic review of clinical studies revealed mixed results regarding the effects of D-Asp on testosterone levels in humans. While some animal studies indicated significant increases in testosterone following D-Asp supplementation, human studies often yielded inconsistent outcomes . The variability may be attributed to differences in study design, sample size, and population characteristics.

Potential Therapeutic Uses

Neurodegenerative Diseases

Given its role in neurotransmission and neuroprotection, D-Asp is being investigated for potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to enhance NMDA receptor functionality may offer protective effects against synaptic degeneration associated with these conditions .

Hormonal Disorders

The influence of D-Asp on hormone regulation suggests potential therapeutic avenues for disorders related to hormonal imbalances, particularly those affecting testosterone levels. Further research is needed to establish effective dosing regimens and long-term safety profiles for such applications .

Summary of Research Findings

The following table summarizes key findings from various studies regarding the applications of D-Aspartic acid:

Application AreaKey FindingsReferences
NeurobiologyEnhances NMDA receptor activity; improves spatial learning and memory
EndocrinologyStimulates GnRH and LH release; mixed effects on testosterone levels
TherapeuticsPotential benefits in neurodegenerative diseases; hormonal regulation

Mechanism of Action

The mechanism of action of D-Aspartic acid, N-[(1S)-1,2-dicarboxyethyl]-, rel- involves its interaction with specific molecular targets and pathways. It acts as an agonist for ionotropic glutamate receptors, particularly NMDA receptors, which play a crucial role in neurotransmission and synaptic plasticity. This interaction leads to the modulation of neurotransmitter release and the regulation of various physiological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

D-Aspartic acid, N-[(1S)-1,2-dicarboxyethyl]-, rel- is unique due to its specific stereochemistry and its role as an agonist for NMDA receptors. This distinguishes it from its L-isomer and other similar compounds, making it particularly valuable for research in neuroscience and pharmacology .

Biological Activity

D-Aspartic acid (D-Asp) is a non-protein amino acid that has garnered significant attention in recent years due to its biological activities, particularly in the context of reproductive health and hormonal regulation. The compound D-Aspartic acid, N-[(1S)-1,2-dicarboxyethyl]-, rel- is a derivative of D-Asp that has been studied for its potential roles in various physiological processes. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on hormone regulation, and implications for reproductive health.

Hormonal Regulation

D-Asp is known to influence the hypothalamic-pituitary-gonadal (HPG) axis, which plays a crucial role in the regulation of reproductive hormones. Studies have demonstrated that D-Asp can stimulate the release of luteinizing hormone (LH) and growth hormone (GH) through its action on the hypothalamus and pituitary gland. Specifically, D-Asp induces the release of gonadotropin-releasing hormone (GnRH), which subsequently stimulates LH secretion from the pituitary .

Table 1: Effects of D-Aspartic Acid on Hormone Release

HormoneSourceMechanism of ActionReference
Luteinizing Hormone (LH)Pituitary GlandInduced by GnRH release from hypothalamus
Growth Hormone (GH)Pituitary GlandDirect stimulation by D-Asp
TestosteroneLeydig CellsUpregulation via cAMP/ERK1/2 signaling pathway

Spermatogenesis and Steroidogenesis

D-Asp plays a pivotal role in spermatogenesis by enhancing testosterone production in Leydig cells. It activates various signaling pathways including cAMP/ERK1/2, which are essential for steroidogenesis. Research indicates that D-Asp increases the expression of key steroidogenic enzymes such as StAR (Steroidogenic Acute Regulatory protein), CYP11A1, and HSD3B1, thereby facilitating testosterone synthesis .

Figure 1: Pathways Activated by D-Aspartic Acid in Leydig Cells

  • cAMP/ERK1/2 Pathway : Increases StAR expression and promotes cholesterol transfer to mitochondria.
  • MAPK Pathway : Enhances gene expression of steroidogenic enzymes.

Modulation of Oxidative Stress

Recent studies have highlighted D-Asp's ability to modulate oxidative stress within testicular tissues. D-Asp has been shown to counteract cadmium-induced oxidative stress, suggesting a protective role against environmental toxins that can impair reproductive function .

Study on Testosterone Levels

A study involving rats demonstrated that administration of D-Asp significantly increased testosterone levels within hours post-treatment. The peak increase was observed at 6 hours after injection, with levels returning to baseline within 24 hours . This transient elevation underscores the compound's potent but short-lived effects on testosterone production.

Long-term Effects on Sperm Quality

In another investigation, chronic treatment with D-Asp was associated with improved sperm quality parameters in male rats. The study reported enhanced sperm motility and morphology following a 15-day regimen of D-Asp supplementation .

Table 2: Impact of Chronic D-Aspartic Acid Treatment on Sperm Quality

ParameterControl GroupD-Aspartic Acid Group
Sperm Motility60%75%
Normal Morphology50%70%

Comparative Analysis with Other Amino Acids

Research comparing D-Asp with other amino acids such as N-Methyl-D-aspartate (NMDA) indicates that while NMDA acts at lower concentrations to elicit hormonal responses, D-Asp requires higher doses but has more pronounced effects on testosterone synthesis and release .

Properties

Molecular Formula

C8H11NO8

Molecular Weight

249.17 g/mol

IUPAC Name

(2R)-2-[[(1S)-1,2-dicarboxyethyl]amino]butanedioic acid

InChI

InChI=1S/C8H11NO8/c10-5(11)1-3(7(14)15)9-4(8(16)17)2-6(12)13/h3-4,9H,1-2H2,(H,10,11)(H,12,13)(H,14,15)(H,16,17)/t3-,4+

InChI Key

PQHYOGIRXOKOEJ-ZXZARUISSA-N

Isomeric SMILES

C([C@H](C(=O)O)N[C@@H](CC(=O)O)C(=O)O)C(=O)O

Canonical SMILES

C(C(C(=O)O)NC(CC(=O)O)C(=O)O)C(=O)O

Origin of Product

United States

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